![molecular formula C9H7BrFN B2828460 4-Bromo-7-fluoro-2-methyl-1H-indole CAS No. 1360922-37-7](/img/structure/B2828460.png)
4-Bromo-7-fluoro-2-methyl-1H-indole
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Overview
Description
“4-Bromo-7-fluoro-2-methyl-1H-indole” is a chemical compound with the molecular formula C9H7BrFN . It is a halogenated indole derivative and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “4-Bromo-7-fluoro-2-methyl-1H-indole” involves the use of dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH2Cl2 and potassium acetate in 1,4-dioxane at 100℃ for 2 hours in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “4-Bromo-7-fluoro-2-methyl-1H-indole” consists of a bromine atom at the 4th position, a fluorine atom at the 7th position, and a methyl group at the 2nd position of the indole ring .
Physical And Chemical Properties Analysis
“4-Bromo-7-fluoro-2-methyl-1H-indole” has a molecular weight of 228.06 . It is a liquid at room temperature .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4-Bromo-7-fluoro-2-methyl-1H-indole, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This suggests that 4-Bromo-7-fluoro-2-methyl-1H-indole could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties . This suggests that 4-Bromo-7-fluoro-2-methyl-1H-indole could potentially be used in cancer treatment strategies.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . This suggests that 4-Bromo-7-fluoro-2-methyl-1H-indole could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This suggests that 4-Bromo-7-fluoro-2-methyl-1H-indole could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown potential as antimicrobial agents . This suggests that 4-Bromo-7-fluoro-2-methyl-1H-indole could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This suggests that 4-Bromo-7-fluoro-2-methyl-1H-indole could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown potential as antidiabetic agents . This suggests that 4-Bromo-7-fluoro-2-methyl-1H-indole could potentially be used in the treatment of diabetes.
Safety and Hazards
“4-Bromo-7-fluoro-2-methyl-1H-indole” is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of “4-Bromo-7-fluoro-2-methyl-1H-indole” and other indole derivatives in medicine and other fields.
Mechanism of Action
Target of Action
4-Bromo-7-fluoro-2-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to a variety of changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to influence a wide range of pathways due to their interaction with multiple receptors . For example, some indole derivatives have been found to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
The physicochemical properties of a compound can provide some insight into its potential pharmacokinetics .
Result of Action
The molecular and cellular effects of 4-Bromo-7-fluoro-2-methyl-1H-indole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have demonstrated antiviral activity, suggesting that they may inhibit viral replication at the cellular level .
Action Environment
The action, efficacy, and stability of 4-Bromo-7-fluoro-2-methyl-1H-indole can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with its targets and its resulting effects may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
4-bromo-7-fluoro-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGGXUWDYPOXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluoro-2-methyl-1H-indole |
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